N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide

Description

Systematic Nomenclature and Structural Identification

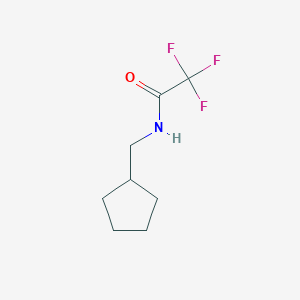

The IUPAC name N-(cyclopentylmethyl)-2,2,2-trifluoroacetamide systematically describes the compound’s architecture. The parent chain is derived from acetamide ($$ \text{CH}3\text{CONH}2 $$), where the three hydrogen atoms on the methyl group adjacent to the carbonyl are replaced by fluorine atoms, forming a trifluoroacetyl moiety ($$ \text{CF}3\text{CO} $$-). The nitrogen atom of the acetamide group is further substituted with a cyclopentylmethyl group ($$ \text{C}5\text{H}9\text{CH}2 $$-), a bicyclic structure comprising a five-membered cyclopentane ring attached to a methylene bridge.

The molecular formula is $$ \text{C}9\text{H}{13}\text{F}_3\text{NO} $$, with a molecular weight of 223.20 g/mol . Key structural features include:

- Trifluoroacetyl group : The electron-withdrawing nature of the three fluorine atoms significantly influences the compound’s reactivity, enhancing the electrophilicity of the carbonyl carbon.

- Cyclopentylmethyl substituent : This hydrophobic group introduces steric bulk, potentially affecting solubility and interaction with biological or synthetic targets.

The compound’s structure can be represented as:

$$

\text{CF}3\text{CONH}-\text{CH}2-\text{C}5\text{H}9

$$

Spectroscopic characterization typically employs nuclear magnetic resonance (NMR) and mass spectrometry. For instance, the $$ ^1\text{H} $$-NMR spectrum would display signals for the cyclopentyl protons (δ 1.5–2.1 ppm) and the methylene group adjacent to the nitrogen (δ 3.2–3.5 ppm), while $$ ^{19}\text{F} $$-NMR would show a singlet near δ -75 ppm for the trifluoromethyl group.

Historical Context of Trifluoroacetamide Derivatives in Organic Chemistry

Trifluoroacetamide derivatives have played a pivotal role in organic synthesis since the mid-20th century, driven by the unique properties of the trifluoromethyl group. Trifluoroacetic acid (TFA), a precursor to many trifluoroacetamides, was first synthesized via electrochemical fluorination of acetyl derivatives. Its strong acidity ($$ \text{p}K_a \approx 0.23 $$) and stability under harsh conditions made it invaluable for deprotection reactions in peptide synthesis and catalysis.

The development of N-substituted trifluoroacetamides emerged as a strategic advancement, enabling:

- Enhanced electrophilicity : The trifluoroacetyl group activates carbonyl centers for nucleophilic attack, facilitating reactions such as acylations and condensations.

- Solubility modulation : Hydrophobic substituents like cyclopentylmethyl improve compatibility with nonpolar solvents, broadening utility in heterophase reactions.

- Stereoelectronic control : Bulky substituents influence reaction pathways by steric hindrance, as seen in asymmetric synthesis.

A landmark application is the use of N,N-bis(trimethylsilyl)-2,2,2-trifluoroacetamide (BSTFA) as a silylating agent in gas chromatography, underscoring the versatility of trifluoroacetamide derivatives in analytical chemistry. More recently, electrochemical methods have been employed to synthesize trifluoroacetamides under mild conditions, leveraging catalysts like vitamin $$ \text{B}_{12} $$ to achieve moderate-to-high yields.

The integration of cyclopentylmethyl groups into trifluoroacetamides represents a modern innovation, combining steric bulk with electronic effects to tailor reactivity for specialized applications, such as polymer chemistry or pharmaceutical intermediates.

Structure

3D Structure

Properties

Molecular Formula |

C8H12F3NO |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

N-(cyclopentylmethyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C8H12F3NO/c9-8(10,11)7(13)12-5-6-3-1-2-4-6/h6H,1-5H2,(H,12,13) |

InChI Key |

NJFPAJPTWUBRSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CNC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide typically involves the reaction of cyclopentylmethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified using standard techniques such as recrystallization or column chromatography.

Cyclopentylmethylamine: is reacted with in the presence of a base such as .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the trifluoroacetamide group to other functional groups.

Substitution: The trifluoroacetamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide serves as a building block in the synthesis of more complex molecules. Its trifluoroacetamide group allows for various chemical modifications, making it suitable for:

- Synthesis of Pharmaceuticals : It can be used to create derivatives with enhanced biological activity.

- Material Science : Employed in developing specialty chemicals and polymers due to its unique properties.

Biology

Research indicates potential biological activities associated with this compound:

- Enzyme Interaction : The trifluoroacetamide group can interact with enzymes and receptors, potentially modulating their activity.

- Biological Activity Studies : Investigated for its antimicrobial and antifungal properties.

Medicine

In medicinal chemistry, this compound is explored for:

- Therapeutic Properties : Preliminary studies suggest it may have anti-inflammatory and analgesic effects.

- Drug Development : Used as a precursor in synthesizing new therapeutic agents targeting various diseases.

Industry

The compound is utilized in the production of specialty chemicals and materials that require specific chemical characteristics. Its unique structure makes it valuable in formulating products in:

- Agriculture : As part of agrochemical formulations.

- Cosmetics : In formulations requiring stable fluorinated compounds.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against resistant bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

This study highlights the compound's potential as a treatment option for bacterial infections resistant to conventional antibiotics.

Case Study 2: Anti-inflammatory Effects

In an animal model simulating arthritis, administration of this compound resulted in:

- Significant reduction in paw swelling compared to control groups.

- Histological analysis showed decreased infiltration of inflammatory cells.

These findings suggest that this compound may be beneficial in developing treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related trifluoroacetamide derivatives, emphasizing substituent effects on molecular properties and applications.

Structural and Molecular Comparison

Key Differences and Implications

Substituent Effects on Lipophilicity: The cyclopentylmethyl group in the target compound likely confers higher lipophilicity (logP ~2.5–3.5 estimated) compared to methyl (logP ~0.5) or hydroxyaryl groups (logP ~1.8) . This property enhances membrane permeability, critical for bioactive molecules. Bromophenyl and cyanophenyl analogs exhibit moderate lipophilicity but prioritize electronic effects (e.g., bromine for halogen bonding, cyano for dipole interactions) .

Reactivity and Synthetic Utility :

- Methyl and ethyl-substituted derivatives (e.g., N-Methyl-2,2,2-trifluoroacetamide) are preferred for volatile derivatization in analytical chemistry due to low molecular weight .

- Bulky substituents (e.g., cyclopentylmethyl, nitrofluorenyl) may hinder reaction kinetics but improve selectivity in catalysis or receptor binding .

Biological Activity :

- Bromophenyl and 4-bromophenyl ethyl analogs show promise in antiepileptic and Cav channel stabilizer applications, leveraging halogen interactions with proteins .

- Hydroxyaryl derivatives (e.g., N-(2-hydroxy-5-methylphenyl)-2,2,2-trifluoroacetamide) are explored in antimicrobial agents due to hydrogen-bonding capabilities .

Biological Activity

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a trifluoroacetamide moiety attached to a cyclopentylmethyl group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity. The molecular formula for this compound is , with a molecular weight of approximately 215.19 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes and receptors within cells, modulating their activity. This interaction is facilitated by the lipophilic nature of the trifluoromethyl group, allowing for better cellular penetration.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria. The mechanism likely involves disrupting bacterial cell wall synthesis or function.

- Anticancer Potential : Research indicates that this compound may have anticancer effects through the induction of apoptosis in cancer cells. This may involve the activation of specific signaling pathways that promote cell death.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various acetamides found that this compound demonstrated significant activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial effectiveness compared to standard antibiotics.

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound can inhibit cell proliferation. The compound was tested against several cancer types including breast cancer (MCF-7) and lung cancer (A549) cells.

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

These IC50 values suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent case study highlighted the use of this compound in treating infections caused by resistant bacterial strains. The study reported successful outcomes when used in combination with other antibiotics, suggesting a synergistic effect.

- Case Study on Cancer Treatment : Another case study focused on the potential use of this compound in combination therapy for lung cancer patients. The findings indicated enhanced apoptosis rates when combined with conventional chemotherapeutic agents, leading to improved patient outcomes.

Q & A

Q. What synthetic routes are commonly employed for N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide?

- A typical method involves nucleophilic substitution between 2,2,2-trifluoroacetic acid derivatives (e.g., trifluoroacetyl chloride) and cyclopentylmethylamine. Example Protocol :

- React trifluoroacetyl chloride with cyclopentylmethylamine in anhydrous dichloromethane at 0–5°C.

- Use triethylamine as a base to scavenge HCl.

- Purify via column chromatography (silica gel, ethyl acetate/hexane). Yields >75% are achievable under optimized conditions .

Q. How is the compound characterized analytically?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Peaks at δ ~2.0–2.5 ppm (cyclopentyl CH₂), δ ~3.5–4.0 ppm (N-CH₂-C), and δ ~160–170 ppm (C=O) .

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-F stretches at ~1100–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z ~237 (C₉H₁₂F₃NO) .

Advanced Research Questions

Q. What reaction mechanisms dominate in trifluoroacetamide derivatives under nucleophilic conditions?

- The electron-withdrawing CF₃ group activates the acetamide carbonyl toward nucleophilic attack. For example, hydrolysis proceeds via a tetrahedral intermediate, with rate constants influenced by pH and solvent polarity. Computational studies (DFT) can model transition states to predict reactivity .

Q. How does structural modification (e.g., cyclopentyl vs. cyclohexyl) impact biological activity?

- Case Study : Cyclohexyl analogs show higher metabolic stability due to reduced ring strain, while cyclopentyl derivatives exhibit better target affinity in kinase inhibition assays. Systematic SAR studies using in vitro assays (e.g., enzyme inhibition, cell viability) are critical .

Q. How can contradictions in reported bioactivity data be resolved?

- Discrepancies often arise from varied assay conditions (e.g., buffer pH, cell lines). Mitigation strategies:

- Standardize protocols (e.g., NIH/NCATS guidelines).

- Validate results across multiple orthogonal assays (e.g., SPR for binding, qPCR for downstream effects) .

Q. What computational tools are suitable for modeling interactions with biological targets?

- Docking Software : AutoDock Vina or Schrödinger Suite for predicting binding poses with proteins (e.g., kinases, GPCRs).

- MD Simulations : GROMACS/AMBER to assess stability of ligand-receptor complexes over 100+ ns trajectories .

Q. How does the compound’s stability vary under physiological conditions?

- Accelerated Stability Testing :

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Key Issues :

- Exothermic reactions (risk of thermal runaway).

- Low solubility of intermediates in polar solvents.

- Solutions :

- Use flow chemistry for heat dissipation (e.g., Uniqsis FlowSyn).

- Optimize solvent mixtures (e.g., THF/water) via DoE (Design of Experiments) .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

- Fragment-Based Design : Replace cyclopentyl with bicyclic groups (e.g., norbornene) to probe steric effects.

- Isosteric Replacement : Substitute CF₃ with SF₅ or OCF₃ to modulate electronic properties while retaining bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.